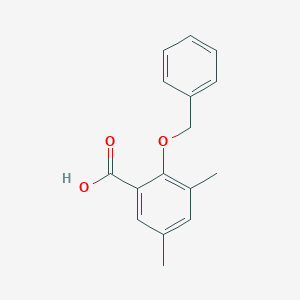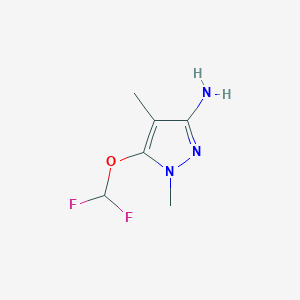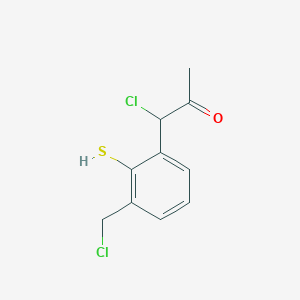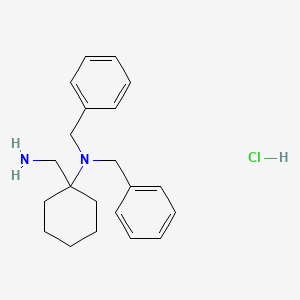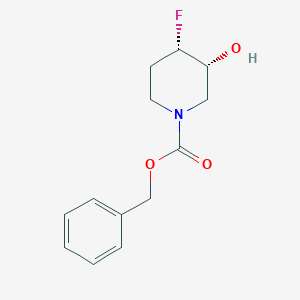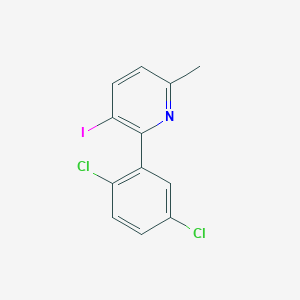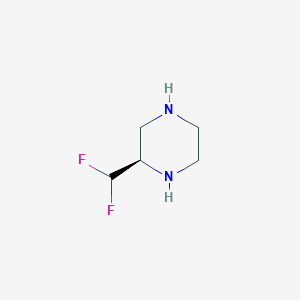
(R)-2-(Difluoromethyl)piperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
®-2-(Difluoromethyl)piperazine is a chiral compound that belongs to the piperazine family. Piperazines are a class of organic compounds that contain a six-membered ring with two nitrogen atoms at opposite positions. The difluoromethyl group attached to the piperazine ring enhances the compound’s chemical properties, making it a valuable intermediate in pharmaceutical and chemical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-(Difluoromethyl)piperazine typically involves the introduction of the difluoromethyl group to a piperazine scaffold. One common method is the difluoromethylation of piperazine derivatives using fluoroform (CHF3) as a reagent. This reaction can be carried out in a continuous flow system, which allows for efficient and scalable production .
Industrial Production Methods
Industrial production of ®-2-(Difluoromethyl)piperazine may involve similar synthetic routes but on a larger scale. Continuous flow difluoromethylation protocols are particularly suitable for industrial applications due to their high atom economy and scalability .
Chemical Reactions Analysis
Types of Reactions
®-2-(Difluoromethyl)piperazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form difluoromethyl-substituted piperazine derivatives.
Reduction: Reduction reactions can modify the difluoromethyl group or other substituents on the piperazine ring.
Substitution: The compound can participate in nucleophilic substitution reactions, where the difluoromethyl group or other substituents are replaced by different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like amines, thiols, and halides can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield difluoromethyl-substituted piperazine oxides, while substitution reactions can produce a variety of functionalized piperazine derivatives.
Scientific Research Applications
®-2-(Difluoromethyl)piperazine has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound is used in the study of enzyme mechanisms and protein-ligand interactions.
Industry: The compound is utilized in the production of agrochemicals, polymers, and other industrial chemicals.
Mechanism of Action
The mechanism of action of ®-2-(Difluoromethyl)piperazine involves its interaction with specific molecular targets and pathways. The difluoromethyl group can enhance the compound’s binding affinity to enzymes and receptors, leading to various biological effects. For example, in medicinal chemistry, the compound may act as an inhibitor or activator of specific enzymes, modulating their activity and influencing cellular processes .
Comparison with Similar Compounds
Similar Compounds
2-(Trifluoromethyl)piperazine: Similar to ®-2-(Difluoromethyl)piperazine but with a trifluoromethyl group.
2-(Chloromethyl)piperazine: Contains a chloromethyl group instead of a difluoromethyl group.
2-(Bromomethyl)piperazine: Features a bromomethyl group.
Uniqueness
®-2-(Difluoromethyl)piperazine is unique due to the presence of the difluoromethyl group, which imparts distinct chemical and biological properties. The difluoromethyl group enhances the compound’s stability, lipophilicity, and binding affinity, making it a valuable intermediate in drug discovery and development .
Properties
Molecular Formula |
C5H10F2N2 |
|---|---|
Molecular Weight |
136.14 g/mol |
IUPAC Name |
(2R)-2-(difluoromethyl)piperazine |
InChI |
InChI=1S/C5H10F2N2/c6-5(7)4-3-8-1-2-9-4/h4-5,8-9H,1-3H2/t4-/m1/s1 |
InChI Key |
GNCDPUYXABYJAU-SCSAIBSYSA-N |
Isomeric SMILES |
C1CN[C@H](CN1)C(F)F |
Canonical SMILES |
C1CNC(CN1)C(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Tert-butyl 5-(4-formylphenyl)-3,3A,4,6A-tetrahydrocyclopenta[C]pyrrole-2(1H)-carboxylate](/img/structure/B14037752.png)
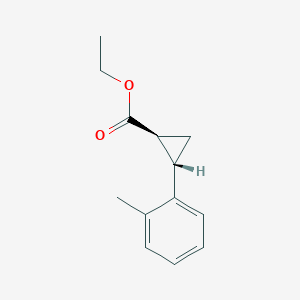
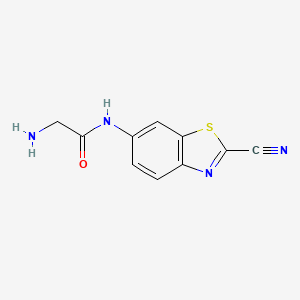

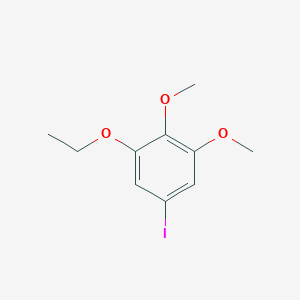
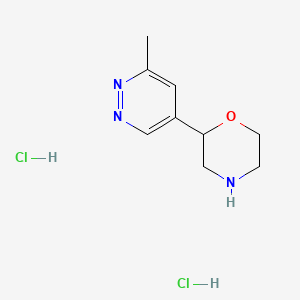
![Cyclopent[fg]acenaphthylene,1,2,5,6-tetrahydro-](/img/structure/B14037771.png)
